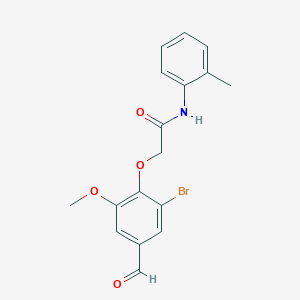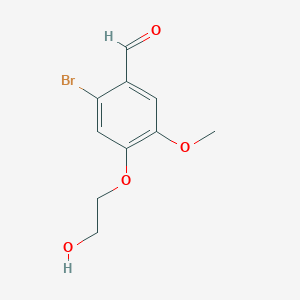
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFAA, and it is synthesized using specific methods that ensure its purity and efficacy.
Mécanisme D'action
The mechanism of action of BFAA is not fully understood, but it is believed to act on specific cellular pathways, leading to its various effects. In anti-inflammatory and anti-cancer applications, BFAA has been shown to inhibit specific enzymes involved in inflammation and cancer cell proliferation. In agriculture, BFAA acts as a plant growth regulator by enhancing specific signaling pathways involved in plant growth and development.
Biochemical and Physiological Effects
BFAA has been shown to have various biochemical and physiological effects, depending on its application. In anti-inflammatory and anti-cancer applications, BFAA has been shown to reduce inflammation and inhibit cancer cell proliferation. In agriculture, BFAA has been shown to enhance crop yield and quality by promoting plant growth and development. These effects are achieved through specific interactions with cellular pathways, leading to changes in gene expression and protein activity.
Avantages Et Limitations Des Expériences En Laboratoire
BFAA has several advantages for use in lab experiments, including its high purity, stability, and efficacy. However, there are also limitations to its use, such as its cost and availability. BFAA is a relatively expensive compound, and its synthesis requires specific expertise and equipment. Additionally, BFAA may not be readily available in some regions, limiting its use in certain experiments.
Orientations Futures
For the study of BFAA include its potential use in medicine, agriculture, and material science.
Méthodes De Synthèse
The synthesis of BFAA involves the reaction of 2-bromo-4-formyl-6-methoxyphenol with 2-methylphenylacetic acid in the presence of a catalyst. This reaction leads to the formation of BFAA, which is then purified using various techniques such as column chromatography or recrystallization. The purity of BFAA is essential for its use in scientific research, and therefore, the synthesis process must be carefully controlled to ensure high-quality results.
Applications De Recherche Scientifique
BFAA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BFAA has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, BFAA has been used as a plant growth regulator, enhancing crop yield and quality. In material science, BFAA has been used to synthesize new materials with unique properties.
Propriétés
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11-5-3-4-6-14(11)19-16(21)10-23-17-13(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJCROXLIMIDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Br)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 4-(4-ethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450300.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B450303.png)


![Methyl 4-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B450306.png)
![N'-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B450307.png)
![5-{2-[(3,5-Dimethylphenoxy)acetyl]carbohydrazonoyl}-2-methoxybenzyl acetate](/img/structure/B450309.png)


![3-[(2,2,3,3-tetrafluoropropoxy)methyl]-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B450313.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B450314.png)

